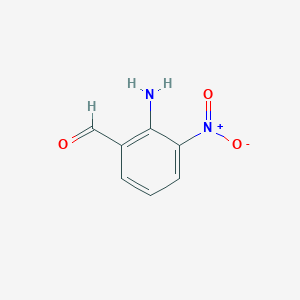

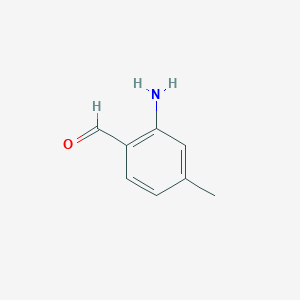

2-Amino-3-nitrobenzaldehyde

Overview

Description

2-Amino-3-nitrobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a nitro group on a benzaldehyde framework. This compound is particularly significant in the field of organic chemistry due to its reactivity and the ability to form complex structures through various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of 2-aminobenzaldehyde has been explored in the literature. One method involves the reaction of beta-nitrostyrenes with 2-aminobenzaldehyde in the presence of DABCO, leading to the formation of 3-nitro-1,2-dihydroquinolines. This reaction is versatile as it can also accommodate other alkyl nitro olefins . Another approach for synthesizing substituted 3-aminoarylquinolines starts from 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde in situ using SnCl2, followed by condensation with indole under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-nitrobenzaldehyde is characterized by the presence of an amino group (-NH2) at the second position and a nitro group (-NO2) at the third position on the benzaldehyde ring. This arrangement of functional groups is crucial as it influences the reactivity and the types of reactions the compound can undergo. The structure provides the ability to form bonds with various substituents, leading to the creation of complex molecules.

Chemical Reactions Analysis

2-Amino-3-nitrobenzaldehyde can undergo a range of chemical reactions. For instance, when derivatives of 2-aminobenzaldehyde are reacted with beta-nitrostyrenes, not only are 3-nitro-1,2-dihydroquinolines formed, but also unique rearrangement products can be produced . Additionally, the synthesis of 3-amino-5-nitrobenzaldehyde oxime from 3-amino-5-nitrobenzaldehyde phenylhydrazone demonstrates the compound's ability to participate in reactions leading to novel diaryl- and arylnitrofuroxans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-nitrobenzaldehyde are influenced by its functional groups. The amino group is a donor of electron density, which can affect the compound's boiling point, solubility, and stability. The nitro group is an electron-withdrawing group, which can contribute to the compound's acidity and reactivity. These properties are essential for understanding the behavior of 2-Amino-3-nitrobenzaldehyde in various chemical environments and for predicting its reactivity in the synthesis of more complex molecules.

Scientific Research Applications

1. Synthesis of Thiazole-based Schiff Base Compounds

- Application Summary: Thiazole-based Schiff base compounds, synthesized using 2-Amino-3-nitrobenzaldehyde, display significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .

- Results: The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutic agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .

2. Preparation of Nanostructured Metal Oxides

- Application Summary: Schiff base metal complexes, synthesized via the reaction of 2-amino-3-hydroxy-4-bromopyridine with 2-chloro-5-nitrobenzaldehyde and different transition metal salts, were used as precursors for the synthesis of nanostructured metal oxides .

- Methods of Application: The prepared complexes were subjected to controlled aerobic thermal decomposition at 500 °C to synthesize their corresponding metal oxides nanoparticles .

- Results: The nanostructured metal oxides were tested as catalysts in the heterogeneous selective “solvent free” oxidation of benzyl alcohol, giving high selectivities to benzaldehyde .

3. Synthesis of Dihydropyridine Calcium Channel Blockers

- Application Summary: 3-Nitrobenzaldehyde, which can be synthesized from 2-Amino-3-nitrobenzaldehyde, is a mainstay in the synthesis of Dihydropyridine calcium channel blockers .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .

- Results: The resulting Dihydropyridine calcium channel blockers are used in the treatment of hypertension and angina .

4. Preparation of Hydrogels

- Application Summary: 2-Amino-3-nitrobenzaldehyde can be used in the synthesis of pH-responsive hydrogels .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve polymerization techniques .

- Results: The resulting hydrogels can respond to changes in pH, making them useful in a variety of applications, including drug delivery systems .

5. Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

- Application Summary: Threonine aldolases, which can use 2-Amino-3-nitrobenzaldehyde as a substrate, are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry. This enables an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve enzymatic synthesis techniques .

- Results: The resulting β-hydroxy-α-amino acids are important precursors for various pharmaceuticals .

6. Preparation of Hydrazone Crosslinked Hydrogels

- Application Summary: 2-Amino-3-nitrobenzaldehyde can be used in the synthesis of hydrazone crosslinked hydrogels .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve polymerization techniques .

- Results: The resulting hydrogels can be used for in vivo bone augmentation .

Future Directions

properties

IUPAC Name |

2-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKGAMZVANIDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540258 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-nitrobenzaldehyde | |

CAS RN |

97271-97-1 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

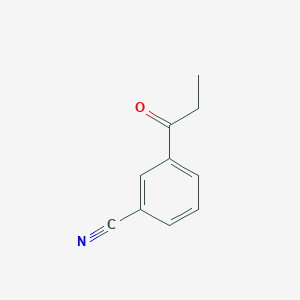

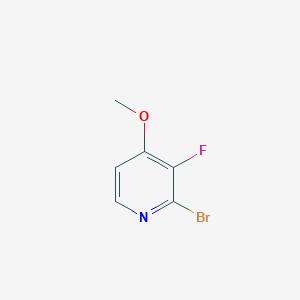

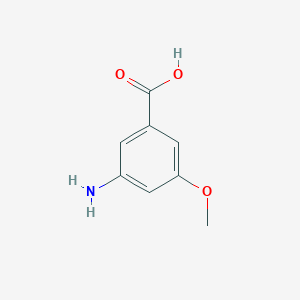

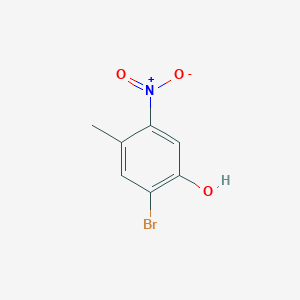

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)